

Introduction: The Versatile Scaffold of Terephthalohydrazide

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Compound of Interest

Compound Name: 2,5-Diethoxyterephthalohydrazide

CAS No.: 1136292-71-1

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Terephthalohydrazide, with the chemical formula $C_8H_{10}N_4O_2$, is a symmetrical aromatic compound derived from terephthalic acid.[1][2] Its structure, featuring a central benzene ring flanked by two hydrazide functional groups, provides a rigid and versatile scaffold for the synthesis of a wide array of derivatives. This guide delves into the chemistry of terephthalohydrazide derivatives, exploring their synthesis, diverse applications, and the underlying principles that govern their activity. The bifunctionality of terephthalohydrazide makes it a valuable building block in medicinal chemistry, materials science, and coordination chemistry.[1][3][4] The hydrazide moieties can readily react with various electrophiles, particularly carbonyl compounds, to form stable hydrazones, which are a prominent class of terephthalohydrazide derivatives.[3]

This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing a comprehensive overview of the current state of knowledge and practical insights into the experimental methodologies involving terephthalohydrazide derivatives.

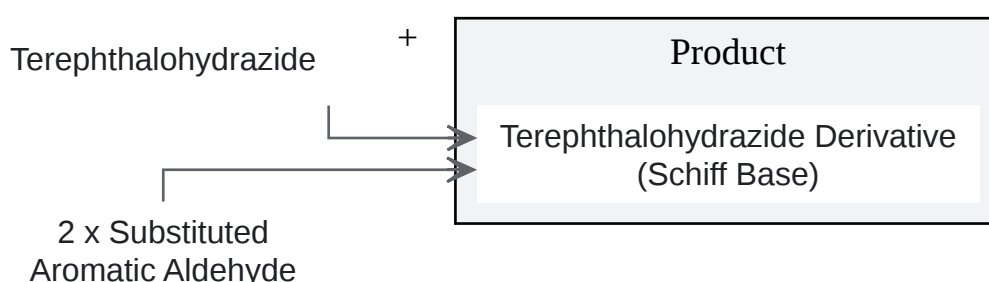
Synthesis of Terephthalohydrazide and Its Derivatives

The synthetic accessibility of terephthalohydrazide and its derivatives is a key factor driving their widespread investigation. Terephthalohydrazide itself can be synthesized through several routes, often starting from terephthalic acid or its esters.[4] A notable and environmentally conscious approach involves the aminolysis of polyethylene terephthalate (PET) waste with hydrazine monohydrate, offering a method for recycling plastic waste into a valuable chemical feedstock.[1][5]

General Synthesis of Terephthalohydrazide Derivatives (Schiff Bases)

A prevalent class of terephthalohydrazide derivatives are the N,N'-bis(benzylidene)terephthalohydrazides, which are Schiff bases formed by the condensation reaction between terephthalohydrazide and substituted aromatic aldehydes.[6][7] This reaction is typically straightforward, high-yielding, and allows for the introduction of a wide variety of functional groups onto the terephthalohydrazide core, thereby enabling the fine-tuning of the derivatives' properties.[3][6]

The general reaction scheme is as follows:



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Caption: General synthesis of terephthalohydrazide Schiff base derivatives.

Experimental Protocol: Synthesis of N,N'-bis(3-hydroxybenzylidene)terephthalohydrazide

This protocol describes a representative synthesis of a terephthalohydrazide derivative, adapted from documented procedures.[\[6\]](#)

Materials:

- Terephthalic dihydrazide
- 3-Hydroxybenzaldehyde
- Ethanol (EtOH)
- Ethanoic acid (Acetic acid)
- Ethyl acetate (EtOAc)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve terephthalic dihydrazide in ethanol.
- Add a 2-fold molar excess of 3-hydroxybenzaldehyde to the solution.
- Add 2-3 drops of ethanoic acid to catalyze the reaction.
- Reflux the reaction mixture at 110°C for 4 hours.
- After completion, allow the mixture to cool to room temperature.
- Extract the product with ethyl acetate (3 times).
- Combine the organic layers and dry over anhydrous MgSO_4 .
- Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

- Purify the crude product by flash column chromatography to yield the pure N,N'-bis(3-hydroxybenzylidene)terephthalohydrazide.[3]
- Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.[3][6]

Applications in Medicinal Chemistry

Terephthalohydrazide derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a broad spectrum of biological activities.[4][8] The ability to readily modify their peripheral substituents allows for the systematic exploration of structure-activity relationships (SAR) to optimize their therapeutic potential.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of terephthalohydrazide derivatives against various pathogenic microbes.[8] For instance, terephthalic dihydrazide synthesized from PET waste has shown antifungal activity, with proposed inhibition of Cytochrome P450-14DM14, an α -demethylase in *Aspergillus niger*. [5] The mechanism of action is thought to involve interference with critical cellular processes in fungi.[1] The hydrazide and hydrazone pharmacophores are known for their antibacterial activity.[9]

Enzyme Inhibition

A significant area of research has focused on the potential of terephthalohydrazide derivatives as enzyme inhibitors, a key strategy in the treatment of various diseases.[10]

Urease Inhibition: Urease is an enzyme implicated in the pathogenesis of peptic ulcers and gastritis.[3][11] Several terephthalohydrazide derivatives have been identified as potent urease inhibitors.[6] The inhibitory effect is influenced by the nature and position of substituents on the aromatic rings. For example, compounds with hydroxyl groups have shown significant urease inhibition, potentially due to their ability to bind effectively to the enzyme's active site.[6] Molecular docking studies have further elucidated the binding patterns of these inhibitors, showing good correlation with in vitro results.[6]

Glycation Inhibition: Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of advanced glycation end products (AGEs), which are

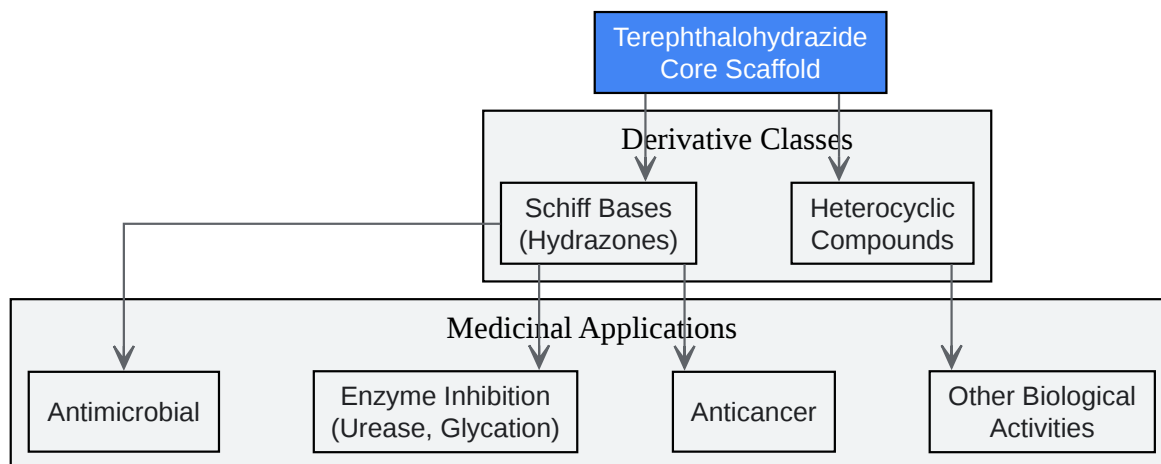
implicated in diabetic complications and aging.[7] Terephthalohydrazide derivatives have demonstrated potent anti-glycation activity.[6][11] The hydrazide functionality is known to interrupt the glycation process by forming stable hydrazones with reducing sugars.[3]

The following table summarizes the inhibitory activities of selected terephthalohydrazide derivatives against urease and glycation.

Compound ID	Substituent	Urease IC ₅₀ (μM)[6]	Antiglycation IC ₅₀ (μM)[6]
13	3-hydroxybenzylidene	63.12 ± 0.28	67.53 ± 0.46
14	4-methoxybenzylidene	65.71 ± 0.40	68.06 ± 0.43
20	2,4-dihydroxybenzylidene	49.2 ± 0.49	48.32 ± 0.42
23	4-hydroxy-3-methoxybenzylidene	51.45 ± 0.39	54.36 ± 0.40
Standard	Thiourea	21.00 ± 0.28	-
Standard	Rutin	-	70.00 ± 0.50

Anticancer and Other Biological Activities

Beyond antimicrobial and enzyme inhibitory effects, terephthalohydrazide derivatives have shown potential as anticancer agents.[4][8] The rigid aromatic core and the versatile hydrazone linkages allow for the design of molecules that can interact with various biological targets involved in cancer progression. Additionally, research has explored their antioxidant, anti-inflammatory, and anticonvulsant activities.[12]



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Caption: Medicinal applications stemming from the terephthalohydrazide scaffold.

Applications in Materials Science and Coordination Chemistry

The unique structural features of terephthalohydrazide also make it a valuable component in the design of advanced materials and coordination compounds.

Polymer Chemistry

Terephthalohydrazide can serve as a monomer in the synthesis of various polymers, including polyhydrazides and polyoxadiazoles.[13] These polymers often exhibit high thermal stability and desirable mechanical properties, making them suitable for applications in high-performance materials.[13] The rigid aromatic core of terephthalohydrazide contributes to the stiffness and thermal resistance of the resulting polymer chains. Furthermore, it can act as a nucleating agent in polymer formulations, enhancing the crystallization process and mechanical properties of plastics like PVC.[1]

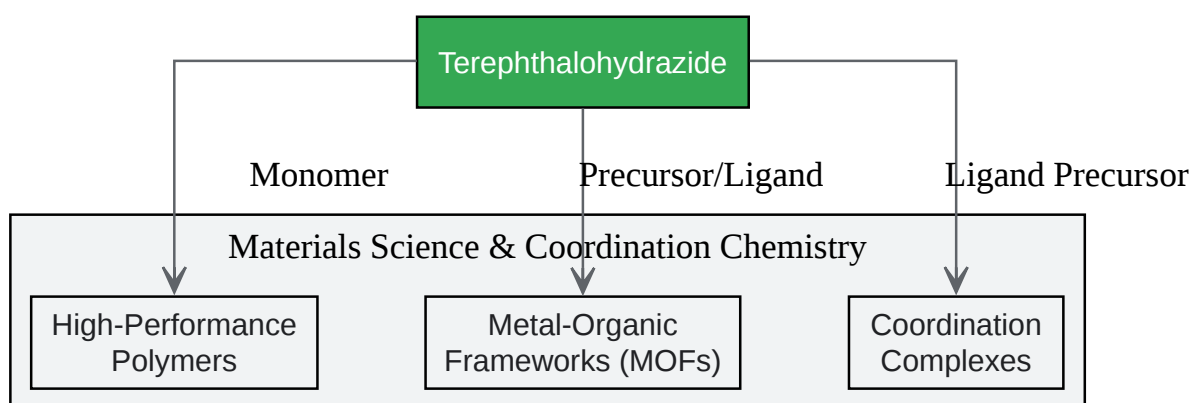
Metal-Organic Frameworks (MOFs)

Terephthalic acid, the precursor to terephthalohydrazide, is a widely used linker in the synthesis of metal-organic frameworks (MOFs).[14][15][16] While terephthalohydrazide itself is less

commonly used as a primary linker, its derivatives with additional coordinating groups can be employed to construct novel MOFs with tailored properties. The hydrazide groups can also participate in hydrogen bonding, influencing the overall structure and stability of the framework. The development of terephthalate-based MOFs has been extensive, with applications in gas storage, separation, and catalysis.[14]

Coordination Chemistry

The hydrazone derivatives of terephthalohydrazide are excellent ligands in coordination chemistry.[7] The presence of both nitrogen and oxygen donor atoms allows them to form stable complexes with a variety of transition metals. These metal complexes themselves can exhibit interesting biological activities and catalytic properties, expanding the application scope of terephthalohydrazide derivatives.



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Caption: Role of terephthalohydrazide in materials science and coordination chemistry.

Conclusion and Future Perspectives

Terephthalohydrazide derivatives represent a versatile and highly adaptable class of compounds with significant potential across multiple scientific disciplines. Their straightforward synthesis, coupled with the ability to systematically modify their structure, makes them an attractive platform for the development of new therapeutic agents and advanced materials. In medicinal chemistry, the focus will likely continue on optimizing their antimicrobial, enzyme inhibitory, and anticancer activities through rational drug design and a deeper understanding of

their mechanisms of action. In materials science, the exploration of novel polymers and coordination compounds derived from terephthalohydrazide will pave the way for materials with enhanced thermal, mechanical, and functional properties. The continued investigation of this remarkable scaffold is poised to yield further innovations with significant scientific and practical impact.

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